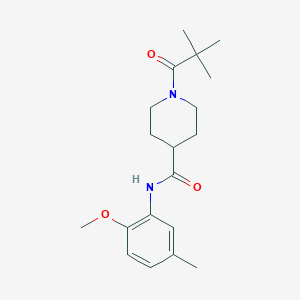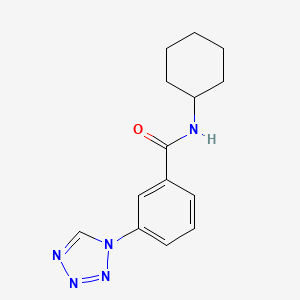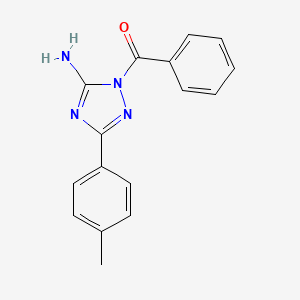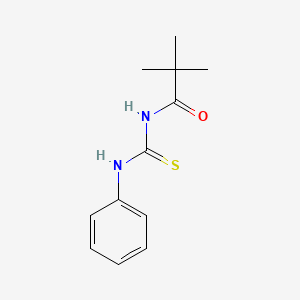
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate, also known as MTTAB, is a synthetic compound that has recently gained attention in scientific research. This molecule belongs to the class of cyclic esters and has a unique structure that makes it an interesting subject of study. In
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been found to have a wide range of scientific research applications. It has been used as a building block for the synthesis of various cyclic compounds, such as macrocycles and cryptands. This compound has also been used as a ligand for the coordination of metal ions in supramolecular chemistry. In addition, this compound has been used as a precursor for the synthesis of surfactants and polymers.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is not fully understood, but it is believed to involve the formation of inclusion complexes with guest molecules. The cyclic structure of this compound allows it to form a cavity that can accommodate guest molecules, such as metal ions or organic compounds. This inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecule, such as its solubility and reactivity.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, this compound has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the study of the inclusion complex formation of this compound with various guest molecules and its potential applications in materials science and biomedicine. Additionally, the investigation of the biochemical and physiological effects of this compound and its derivatives could lead to new biomedical applications.
Métodos De Síntesis
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is synthesized by reacting 1,4,7-trioxa-10-azacyclododecane with ethyl 4-oxo-4-butenoate in the presence of methyl iodide. The reaction yields this compound as a white crystalline solid with a high purity and yield. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododec-10-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-17-13(16)3-2-12(15)14-4-6-18-8-10-20-11-9-19-7-5-14/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFJKYZHBGIHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOCCOCCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)




![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)